molecular formula C23H29N5O2S B10945334 N-(2,5-dimethylphenyl)-2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B10945334
M. Wt: 439.6 g/mol
InChI Key: SKNKDIGMNXJSGI-KEBDBYFISA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a phenyl group, a pyrazole ring, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, such as the phenyl, pyrazole, and imidazole rings. These core structures are then linked through various chemical reactions, including condensation and substitution reactions, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of phenyl, pyrazole, and imidazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxoimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H29N5O2S/c1-14(2)11-28-22(30)20(10-18-12-27(6)26-17(18)5)25-23(28)31-13-21(29)24-19-9-15(3)7-8-16(19)4/h7-10,12,14H,11,13H2,1-6H3,(H,24,29)/b20-10+

InChI Key

SKNKDIGMNXJSGI-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=N/C(=C/C3=CN(N=C3C)C)/C(=O)N2CC(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC3=CN(N=C3C)C)C(=O)N2CC(C)C

Origin of Product

United States

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